molecular formula C8H9Cl3N2S B159323 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride CAS No. 22816-60-0

2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride

Cat. No. B159323
CAS RN: 22816-60-0
M. Wt: 271.6 g/mol
InChI Key: VBJNMXMOMSWRDV-UHFFFAOYSA-N
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Description

2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride is a derivative of isothiourea, a class of compounds known for their biological activity, including inhibition of nitric oxide synthases . These compounds are characterized by the presence of an isothiourea group, which is highly basic and typically exists in a protonated form at physiological pH . The dichloro-benzyl moiety indicates the presence of two chlorine atoms on the benzene ring, which may influence the compound's reactivity and biological properties.

Synthesis Analysis

The synthesis of related isothiourea compounds involves various chemical reactions. For instance, the preparation of phenylthiourea derivatives can be achieved by reacting aniline derivatives with ammonium thiocyanate in hydrochloric acid . Similarly, benzyl isothiourea hydrochloride can be synthesized and used as a stationary phase in chromatography, indicating its potential utility in separation processes . Although the specific synthesis of this compound is not detailed in the provided papers, these examples provide insight into the general methods that could be employed for its synthesis.

Molecular Structure Analysis

Isothiourea derivatives exhibit interesting structural features, such as the presence of stereocenters and the ability to form salts with various counterions . The molecular structure of isothiourea salts has been studied using techniques like nuclear quadrupole double resonance (NQDR), X-ray diffraction, and density functional theory, revealing details about nitrogen sites and intramolecular interactions . These studies are crucial for understanding the isomerism and potential biological activity of isothiourea compounds.

Chemical Reactions Analysis

Isothiourea compounds can participate in a variety of chemical reactions. For example, they can catalyze asymmetric formal [4 + 2] cycloadditions, leading to the formation of complex molecules with multiple stereocenters . Additionally, they can undergo condensation reactions with primary aromatic amines to form acylthiourea derivatives with antimicrobial properties . These reactions highlight the versatility of isothiourea compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiourea derivatives, such as melting points, solubility, and spectral data, are important for characterizing these compounds . The antimicrobial activity of acylthiourea derivatives, for instance, is influenced by the type and position of substituents on the phenyl group attached to the thiourea nitrogen . Furthermore, the partition coefficient (log P) values of benzimidazole-derived isothioureas are significant for predicting in vivo drug distribution and interactions . These properties are essential for the development of isothiourea-based pharmaceuticals.

Scientific Research Applications

  • Chromatography and Metal Ion Separation : A study by Li Gai (1999) demonstrated the use of benzyl isothiourea hydrochloride as a stationary phase in reversed paper chromatography. This application is significant for the separation of metallic ions.

  • Antimicrobial Properties : Research by Kazimierczuk et al. (2010) highlighted the synthesis of novel isothiourea derivatives, including S-(3,4-dichlorobenzyl)isothiourea hydrochloride, and their testing against various bacterial strains, yeasts, and protozoan species. This suggests its potential use in antimicrobial applications.

  • Antileukemic Activity : A study by Koronkiewicz et al. (2015) found that isothioureas, including compounds similar to 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride, showed cytotoxicity towards leukemia cell lines. This indicates their potential as antileukemic agents.

  • Antibacterial Activity : The study by Nicholson et al. (2012) demonstrated that S-(3,4-dichlorobenzyl)isothiourea hydrochloride and related compounds have significant antibacterial activity against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex.

  • Chemical Synthesis and Catalysis : Research by Smith et al. (2014) explored the use of isothioureas in catalyzing the asymmetric synthesis of β-lactams and β-amino esters. These compounds are valuable in chemical synthesis and pharmaceutical applications.

Safety and Hazards

The specific safety and hazard information for “2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride” is not available in the retrieved data. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on “2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride” are not specified in the retrieved data. Given its structural features, it could be of interest in various fields, including medicinal chemistry and synthetic organic chemistry .

Biochemical Analysis

Biochemical Properties

MreB Perturbing Compound A22 plays a crucial role in biochemical reactions by interacting with the ATP binding site of MreB rapidly and reversibly . MreB is an essential protein in bacteria that is involved in maintaining cell shape, polarity, and chromosome segregation. By binding to the ATP binding site of MreB, MreB Perturbing Compound A22 inhibits the polymerization of MreB, leading to the disruption of the bacterial cytoskeleton . This interaction prevents the normal rod shape formation of bacteria and inhibits chromosome partitioning, ultimately leading to growth inhibition .

Cellular Effects

MreB Perturbing Compound A22 has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts the actin cytoskeleton, leading to changes in cell shape and increased cell permeability . This compound also affects cell signaling pathways by altering the transport of molecules across the cell membrane. Additionally, MreB Perturbing Compound A22 influences gene expression by inhibiting the proper segregation of chromosomes during cell division . These cellular effects result in the inhibition of bacterial growth and the potential for increased susceptibility to antibiotics .

Molecular Mechanism

The molecular mechanism of MreB Perturbing Compound A22 involves its binding interactions with the ATP binding site of MreB . By inhibiting the polymerization of MreB, this compound disrupts the bacterial actin cytoskeleton, leading to changes in cell shape and function . The inhibition of MreB polymerization also affects the proper segregation of chromosomes, resulting in growth inhibition and altered gene expression . These molecular interactions highlight the importance of MreB Perturbing Compound A22 in studying bacterial cell biology and developing new antibacterial strategies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MreB Perturbing Compound A22 can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that MreB Perturbing Compound A22 remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to this compound may lead to degradation and reduced efficacy, highlighting the importance of optimizing experimental conditions for accurate results .

properties

IUPAC Name

(3,4-dichlorophenyl)methyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJNMXMOMSWRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385285
Record name MreB Perturbing Compound A22
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Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22816-60-0
Record name Carbamimidothioic acid, (3,4-dichlorophenyl)methyl ester, hydrochloride (1:1)
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Record name NSC 28121
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does A22 hydrochloride exert its antibacterial effect? What are the downstream consequences of its interaction with its target?

A1: A22 hydrochloride targets the bacterial cytoskeletal protein MreB. [, ] This protein is crucial for maintaining the rod-like shape of Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. [, ] By inhibiting MreB, A22 hydrochloride disrupts cell shape, leading to a transition from rod-shaped bacilli to coccoid forms. [] This disruption ultimately impairs bacterial growth and survival. [, ]

Q2: The studies mention A22 hydrochloride exhibiting synergistic effects with certain antibiotics. Could you elaborate on this synergism and its significance?

A2: The research demonstrates that A22 hydrochloride acts synergistically with several conventional antibiotics, enhancing their efficacy against Pseudomonas aeruginosa and Escherichia coli. [] For instance, A22 hydrochloride showed strong synergistic effects with ceftazidime and meropenem against Pseudomonas aeruginosa and with cefoxitin and azithromycin against Escherichia coli. [] This synergy is particularly significant in the context of rising antibiotic resistance. By combining A22 hydrochloride with existing antibiotics, it might be possible to overcome resistance mechanisms, revive the effectiveness of older drugs, and potentially reduce the required dosages, thereby minimizing side effects. []

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